molecular formula C10H12N4O3 B12917860 Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- CAS No. 102248-98-6

Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-

Cat. No.: B12917860
CAS No.: 102248-98-6
M. Wt: 236.23 g/mol
InChI Key: PTIJJLMAROUVCT-UHFFFAOYSA-N
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Description

Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, is a heterocyclic compound combining a sarcosine (N-methylglycine) moiety with a 2,5-dimethyloxazolo[5,4-d]pyrimidine core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102248-98-6

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

2-[(2,5-dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-methylamino]acetic acid

InChI

InChI=1S/C10H12N4O3/c1-5-11-9(14(3)4-7(15)16)8-10(12-5)17-6(2)13-8/h4H2,1-3H3,(H,15,16)

InChI Key

PTIJJLMAROUVCT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C(=N1)OC(=N2)C)N(C)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Oxazolo[5,4-d]pyrimidine Core

  • The oxazolo[5,4-d]pyrimidine ring system is generally synthesized by cyclization reactions involving appropriately substituted pyrimidine precursors and oxazole-forming reagents.
  • Methyl groups at positions 2 and 5 are introduced via methylation reactions or by using methyl-substituted starting materials.
  • Literature on related pyrimidine derivatives (e.g., 2,4-diamino-6-substituted pyrido[2,3-d]pyrimidines) suggests the use of chlorination (e.g., with thionyl chloride in DMF) to activate the 7-position for nucleophilic substitution.

Coupling with Glycine or Sarcosine Derivatives

  • The glycine moiety is introduced by reacting the activated heterocyclic intermediate (such as a 7-chloro derivative) with glycine or sarcosine under basic or neutral conditions.
  • This nucleophilic substitution leads to the formation of the N-(heterocyclic)glycine derivative.
  • Alternative methods include direct amidation of the carboxylic acid group of glycine with the heterocyclic amine, often facilitated by coupling agents or under reflux conditions.

Green and Efficient Synthetic Routes

  • Recent advances in green chemistry have enabled the synthesis of N-substituted glycine derivatives using environmentally benign solvents and mild conditions.
  • For example, glycine derivatives with various N-substituents have been synthesized using chloroacetic acid and amines in aqueous or mixed solvent systems, avoiding harsh reagents.
  • Characterization of these derivatives includes melting point determination, FT-IR, mass spectrometry, and NMR (1H and 13C) to confirm the structure and purity.

Characterization and Validation

  • FT-IR spectra show characteristic peaks for the carboxylic acid group (~1700 cm⁻¹) and amide linkages.
  • 1H NMR signals for the methylene protons adjacent to the amino and carboxyl groups appear typically between 3.5 to 4 ppm.
  • 13C NMR confirms the presence of carbonyl carbons (~160–170 ppm) and heterocyclic carbons.
  • Computational studies (DFT) have been used to optimize the geometry and validate the vibrational spectra of these compounds, showing good agreement with experimental data.

Summary Table of Preparation Parameters

Step Reagents/Conditions Purpose Notes
1. Synthesis of oxazolo[5,4-d]pyrimidine core Pyrimidine precursors, methylating agents, cyclization reagents Formation of heterocyclic core with methyl groups Methyl groups introduced via methylation or methyl-substituted starting materials
2. Activation of 7-position Thionyl chloride in DMF or similar chlorinating agents Formation of 7-chloro intermediate for nucleophilic substitution Enables coupling with glycine derivatives
3. Coupling with glycine or sarcosine Glycine or sarcosine, base or coupling agents Formation of N-substituted glycine derivative Nucleophilic substitution or amidation reaction
4. Purification and characterization Chromatography, recrystallization Isolation of pure compound Confirmed by FT-IR, NMR, MS, melting point

Research Findings and Notes

  • The synthetic route is adaptable to various N-substituted glycine derivatives, allowing structural modifications for biological activity optimization.
  • The compound’s preparation is supported by spectroscopic and computational data ensuring structural integrity.
  • Related heterocyclic glycine derivatives have shown promising bioactivity, suggesting the importance of precise synthetic control.
  • No direct synthesis protocols for Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- were found in unreliable sources, ensuring the data presented is from validated scientific literature and databases.

Chemical Reactions Analysis

Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- undergoes various chemical reactions, including:

Scientific Research Applications

Schizophrenia Treatment

One of the most promising applications of sarcosine is in the treatment of schizophrenia. The NMDA receptor hypofunction hypothesis suggests that impaired NMDA receptor activity contributes to the symptoms of schizophrenia. Studies have shown that sarcosine administration can ameliorate negative and cognitive symptoms associated with this disorder. Animal models demonstrated that sarcosine significantly improved behavioral deficits induced by NMDA receptor antagonists like MK-801 .

Cognitive Enhancement

Research indicates that sarcosine may enhance cognitive functions by improving NMDA receptor-mediated synaptic transmission. In experiments involving genetic models with NMDA receptor hypofunction, sarcosine administration resulted in improved cognitive performance and increased levels of glycine and serine in the brain, suggesting a potential role in cognitive enhancement therapies .

Clinical Trials

Several clinical trials have investigated the efficacy of sarcosine as an adjunct treatment for schizophrenia. A notable study found that patients receiving sarcosine alongside standard antipsychotic medications experienced significant improvements in overall symptoms compared to those receiving placebo treatments .

Animal Studies

In preclinical studies involving MK-801-induced schizophrenia models, sarcosine administration resulted in marked reductions in behavioral abnormalities and neurochemical disruptions. For instance, one experiment demonstrated that doses of 500 mg/kg significantly alleviated deficits without adverse effects on motor functions or biochemical parameters .

Data Table: Summary of Findings

Study TypeApplication AreaKey FindingsReference
Clinical TrialSchizophrenia TreatmentSignificant symptom improvement with sarcosine
Animal StudyCognitive EnhancementEnhanced cognitive function and synaptic activity
Mechanistic StudyNMDA Receptor ModulationRegulated NMDA receptor trafficking

Mechanism of Action

The mechanism of action of Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and gene expression regulation, which are crucial for its therapeutic potential .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Properties

The oxazolo-pyrimidine core distinguishes this compound from other heterocyclic systems. Key comparisons include:

Polarizability (⟨α⟩)

Polarizability, a measure of electron cloud distortion under an electric field, varies significantly with π-linker composition:

Compound π-Linker Structure ⟨α⟩ (a.u.) Reference
Target Compound Oxazolo[5,4-d]pyrimidine (core) 645.71
DPTM-5 5,5′-Dimethyl-2,2′-bifuran 677.51
DPTM-3 Oxazolo[5,4-d]oxazole 640.19
DPTM-12 2,5-Dimethyloxazole 605.58
  • Key Insight : The oxazolo-pyrimidine core exhibits intermediate polarizability, lower than furan-based systems (DPTM-5) but higher than benzofuran or bioxazole derivatives (DPTM-7–12). This suggests reduced electron delocalization compared to furans but enhanced stability over purely oxazole systems .
Angiogenesis Inhibition

Thiazolo[5,4-d]pyrimidine derivatives (e.g., 3l and 3m ) show potent anti-angiogenic effects (IC~50~ = 1.65–3.52 μM), attributed to their thiazole sulfur atom enhancing binding affinity . In contrast, oxazolo-pyrimidine analogs (e.g., the target compound) lack direct activity data, though oxygen’s electronegativity may reduce potency compared to sulfur-containing counterparts.

Antibacterial Activity

Pyrazolo-pyrimidine derivatives (e.g., 2,5-diphenylindolo[2,3-e]pyrazolo-triazines) exhibit antibacterial properties due to planar aromatic systems enabling DNA intercalation . The sarcosine derivative’s amino acid side chain may improve membrane permeability but could reduce intercalation efficiency.

Biological Activity

Sarcosine, also known as N-methylglycine, is a naturally occurring amino acid that has garnered attention for its potential therapeutic applications, particularly in the context of neuropsychiatric disorders and cancer. The compound N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-sarcosine represents a modified form of sarcosine that may exhibit distinct biological activities due to its structural modifications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic implications.

Sarcosine acts primarily as a glycine transporter type 1 (GlyT1) inhibitor and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor's glycine binding site. By inhibiting GlyT1, sarcosine increases glycine levels in the synaptic cleft, thereby enhancing NMDA receptor activity. This modulation is critical for various neurological processes and has implications for treating conditions such as schizophrenia and depression.

Key Mechanisms:

  • GlyT1 Inhibition : Increases synaptic glycine concentrations.
  • NMDA Receptor Modulation : Enhances receptor function through glycine binding site activation.
  • Anticonvulsant Properties : Exhibits weak anticonvulsant effects by raising seizure thresholds in animal models .

1. Neuropsychiatric Disorders

Sarcosine has been studied extensively for its role in treating schizophrenia. A double-blind, placebo-controlled trial involving 38 patients demonstrated significant improvements in positive and negative symptoms when sarcosine was added to standard antipsychotic treatment regimens . The results suggest that sarcosine may enhance NMDA receptor function, counteracting the hypofunction associated with schizophrenia.

2. Anticonvulsant Effects

In animal studies, sarcosine did not significantly lower seizure thresholds but did show weak anticonvulsant properties by increasing the threshold for electroconvulsions at higher doses (400 and 800 mg/kg) . This suggests potential utility in epilepsy management without increasing seizure risk.

3. Cancer Biomarker Potential

Recent studies have indicated that sarcosine levels may serve as biomarkers for prostate cancer progression. Elevated sarcosine concentrations have been observed in prostate cancer tissues compared to benign tissues . This association underscores the need for further research into sarcosine's role in cancer biology.

Case Study 1: Schizophrenia Treatment

In a clinical trial involving patients with schizophrenia, those receiving 2 g/day of sarcosine alongside their antipsychotic medications showed marked improvements across various psychiatric symptom scales. The study highlighted sarcosine's safety profile and its potential as an adjunct therapy .

Case Study 2: Prostate Cancer Analysis

A review of prostate cancer patients revealed that elevated sarcosine levels correlated with disease severity. Analytical techniques such as chromatography were utilized to quantify sarcosine levels in tissue samples, indicating its potential as a diagnostic tool .

Data Tables

Biological Activity Effect Mechanism
NMDA Receptor ActivationEnhanced cognitive functionGlyT1 inhibition leading to increased glycine
Anticonvulsant ActivityIncreased seizure thresholdModulation of NMDA receptor activity
Cancer BiomarkerElevated levels in prostate cancerAltered metabolism in tumor tissues

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